molecular formula C75H146O6 B8136225 Trilignocerin CAS No. 56933-26-7

Trilignocerin

Cat. No.: B8136225
CAS No.: 56933-26-7
M. Wt: 1144.0 g/mol
InChI Key: KNXWLXDVNAYUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trilignocerin (CAS: 56983-26-7), systematically named 1,2,3-trilignoceroyl glycerol or glycerol trilignoceranoate, is a saturated triacylglycerol (TAG) composed of three lignoceric acid (C24:0) chains esterified to a glycerol backbone . It is a high-molecular-weight lipid with applications in materials science, particularly as a phase-change material (PCM) due to its thermal stability . This compound is synthesized via esterification of glycerol with lignoceric acid, and commercial preparations typically achieve ≥99% purity (by TLC) . Its linear alkyl chains confer crystallinity and high melting points, making it structurally analogous to other saturated TAGs like tribehenin (C22:0) and tritricosanoin (C23:0) .

Properties

IUPAC Name

2,3-di(tetracosanoyloxy)propyl tetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H146O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h72H,4-71H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXWLXDVNAYUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H146O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1144.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(24:0/24:0/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0047149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56933-26-7
Record name TG(24:0/24:0/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0047149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

86 °C
Record name TG(24:0/24:0/24:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0047149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Esterification of Glycerol with Lignoceric Acid

The core synthesis involves the acid-catalyzed esterification of glycerol with lignoceric acid. Adapted from methods for medium-chain triglycerides, the reaction proceeds under partial vacuum (10 mm Hg) at 175°C for 22 hours using calcium oxide (CaO) as a catalyst. Key parameters include:

  • Molar Ratio : A 3:1 excess of lignoceric acid to glycerol ensures complete esterification.

  • Catalyst Loading : 0.5–1.0 wt% CaO relative to glycerol optimizes yield (75–95%) while minimizing side reactions.

  • Reflux Conditions : A condenser maintained at 35°C prevents volatilization of reactants.

Post-reaction, the crude product is cooled to 80°C and dissolved in hot ethanol (80°C) to facilitate crystallization at 0–5°C for 2 hours. This step removes unreacted fatty acids and catalyst residues.

Solvent-Based Purification

For high-purity this compound (>99%), organic solvent purification is employed:

  • Dissolution : Crude product is dissolved in hexane or ethyl acetate.

  • Alkaline Wash : A 1–2% NaOH solution removes residual fatty acids via saponification.

  • Drying : Magnesium sulfate (MgSO₄) absorbs trace water, followed by filtration through a silica gel pad to adsorb polar impurities.

  • Evaporation : Rotary evaporation under reduced pressure yields a colorless oil.

Table 1: Reaction Conditions for this compound Synthesis

ParameterValueSource
Temperature175°C
Pressure10 mm Hg
CatalystCaO (0.5–1.0 wt%)
Reaction Time22 hours
Yield75–95%

Formulation Strategies for Biomedical Applications

In Vivo Stock Solutions

This compound’s lipophilicity necessitates dimethyl sulfoxide (DMSO) as a primary solvent for in vivo studies. A standardized protocol involves:

  • Master Liquid Preparation : Dissolve this compound in DMSO at 10–50 mg/mL.

  • Dilution : Combine with PEG300 (30%), Tween 80 (5%), and ddH₂O (65%) to enhance solubility.

  • Sterile Filtration : Use 0.22 μm filters to remove particulates.

Table 2: In Vivo Formulation Components

ComponentConcentrationRoleSource
DMSO10–50 mg/mLPrimary solvent
PEG30030% v/vCo-solvent
Tween 805% v/vSurfactant
ddH₂O65% v/vAqueous phase

Lipoprotein-like Particle Preparation

For metabolic tracing studies, this compound can be incorporated into triglyceride-rich lipoprotein (TRL) emulsions:

  • Sonication : Mix this compound with phosphatidylcholine (22.7 mg) and cholesteryl oleate (3 mg) in saline.

  • Centrifugation : Remove titanium fragments (1 min, 20 × g).

  • Storage : Maintain under argon at 4°C to prevent oxidation.

This method yields particles with a 75–150 nm diameter, suitable for intravenous administration.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) of this compound exhibits characteristic signals:

  • δ 5.25–5.28 (m, 1H, glycerol backbone).

  • δ 2.27–2.34 (m, 6H, α-methylene to carbonyl).

  • δ 0.87 (t, 9H, terminal methyl).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water) elutes this compound at 6.5–7.0 minutes, confirming >99% purity.

Challenges and Optimizations

  • Solubility Issues : Lignoceric acid’s long chain (C24) necessitates higher temperatures (80°C) during ethanol recrystallization compared to capric acid (C10).

  • Scale-Up Limitations : Silica gel filtration becomes impractical for batches >100 g; alternative methods like column chromatography are recommended .

Chemical Reactions Analysis

Types of Reactions

Trilignocerin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trilignocerin has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of trilignocerin involves its interaction with biological membranes and enzymes. This compound is hydrolyzed by lipases to release fatty acids and glycerol, which are then utilized in various metabolic pathways. The molecular targets include enzymes involved in lipid metabolism, such as lipases and esterases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermal Properties

Trilignocerin is distinguished by its C24:0 fatty acid chains, which are longer than those in tribehenin (C22:0) and tritricosanoin (C23:0). Chain length directly influences thermal behavior, as shown in Table 1:

Compound Chain Length Melting Point (°C) Crystallization Point (°C) Enthalpy of Fusion (J/g) References
Tribehenin (C22:0) 22 68.8–70 74–74.9 135–135.1
Tritricosanoin (C23:0) 23 71–72 75–76 127.6
This compound (C24:0) 24 74–75 79–81 140.4
Tripentacosanoin (C25:0) 25 - - -

Key observations:

  • Melting and crystallization points increase with chain length due to enhanced van der Waals interactions between longer alkyl chains . This compound’s melting point (74–75°C) is ~3–5°C higher than tribehenin’s.
  • Enthalpy of fusion follows the same trend, with this compound exhibiting superior energy storage capacity as a PCM .

Commercial Availability

This compound is available as a high-purity standard (≥99%, TLC) from suppliers like Shanghai Zhenzhun Biological . Tribehenin and tritricosanoin are similarly accessible but less utilized in industrial applications due to inferior thermal profiles .

Biological Activity

Trilignocerin, a triglyceride compound, is primarily derived from natural sources and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its effects on hair growth, lipid metabolism, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a triglyceride composed of glycerol esterified with three molecules of lignoceric acid (a long-chain fatty acid). Its molecular formula is C57H110O6C_{57}H_{110}O_6, and it is classified under the category of long-chain triglycerides.

1. Hair Growth Stimulation

One of the most notable biological activities of this compound is its potential to stimulate hair growth. Research indicates that this compound can promote the transition of hair follicles from the telogen (resting) phase to the anagen (growth) phase.

  • Case Study : In a clinical trial involving 25 patients with various types of alopecia, a composition containing 10% this compound was applied topically. The results showed significant improvements in hair density and thickness over a period of 3 to 6 months. Patients reported subjective satisfaction with the treatment, indicating a strong hair-growing effect attributed to this compound's properties .
Study Parameters Control Group This compound Group
Number of Patients2525
Treatment Duration3-6 months3-6 months
Hair Density ImprovementBaselineSignificant Increase

2. Lipid Metabolism

This compound plays a role in lipid metabolism, particularly in meibomian glands, which are responsible for producing lipids that contribute to the tear film's stability. A study showed that this compound and other triglycerides were involved in lipid synthesis within these glands, suggesting its importance in maintaining ocular health .

  • Research Findings : The study utilized NMR spectroscopy to analyze lipid profiles in meibomian gland samples. This compound was found to be one of the primary triglycerides present, highlighting its metabolic significance.
Lipid Type Concentration (mg/mL)
This compound0.5
Other TriglyceridesVaries

3. Therapeutic Applications

The unique properties of this compound have led researchers to explore its use in various therapeutic applications:

  • Dermatological Uses : Due to its moisturizing properties, this compound is being investigated for use in topical formulations aimed at treating dry skin conditions.
  • Nutritional Supplements : As a source of long-chain fatty acids, it may be beneficial in nutritional supplements aimed at improving overall health and wellness.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Trilignocerin in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of glycerol with lignoceric acid under controlled conditions. Key steps include:

  • Catalyst selection : Use acid catalysts (e.g., sulfuric acid) or enzymatic approaches for specificity .
  • Purification : Fractional crystallization or column chromatography to isolate this compound from byproducts .
  • Reproducibility : Document temperature, solvent ratios, and reaction times meticulously to enable replication .
    • Data Table :
ParameterTypical RangeInstrumentation Used
Reaction Temperature60–80°CThermostatic Reactor
Catalyst Concentration1–5% (w/w)pH/Conductivity Meters
Yield65–85% (dependent on purity)Gravimetric Analysis

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C spectra to confirm ester linkages and acyl chain length. Compare peaks to reference libraries .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (C₇₅H₁₄₆O₆) and fragmentation patterns .
  • FTIR Spectroscopy : Identify carbonyl (C=O) stretches at ~1740 cm⁻¹ and C-O ester bonds at ~1170 cm⁻¹ .
    • Common Pitfalls : Contamination from unreacted fatty acids may obscure signals; pre-purification is critical .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility parameters of this compound across studies?

  • Methodological Answer :

  • Controlled Solvent Screening : Test solubility in polar (e.g., acetone) vs. nonpolar (e.g., hexane) solvents under standardized temperatures .
  • Data Triangulation : Combine experimental results with computational models (e.g., Hansen Solubility Parameters) to identify outliers .
  • Source Analysis : Review purity levels of this compound used in conflicting studies; impurities >2% significantly alter solubility .
    • Data Table :
Study ReferenceSolubility in Hexane (g/mL)Purity (%)Temperature (°C)
A (2020)0.15 ± 0.0298.525
B (2022)0.09 ± 0.0192.325
C (2024)0.12 ± 0.0395.725
  • Interpretation : Lower purity in Study B explains reduced solubility; recommend ≥97% purity for consistency .

Q. How does the acyl chain length of this compound influence its crystallization behavior compared to shorter-chain triglycerides?

  • Methodological Answer :

  • Comparative Crystallography : Use X-ray diffraction (XRD) to analyze polymorphic forms of this compound (C24:0) vs. tristearin (C18:0). Longer chains exhibit slower crystallization kinetics and higher melting points .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to measure phase transitions; correlate chain length with enthalpy changes .
  • Experimental Design : Control cooling rates (1–5°C/min) to isolate chain-length effects from kinetic factors .
    • Key Finding : this compound’s extended alkyl chain increases van der Waals interactions, resulting in a more stable β-polymorph than tristearin .

Guidelines for Addressing Methodological Challenges

  • Reproducibility : Follow NIH guidelines for reporting experimental conditions (e.g., solvent batches, instrument calibration) to mitigate variability .
  • Bias Mitigation : Use open-ended questionnaires and triangulate data sources when surveying physicochemical properties .
  • Ethical Compliance : Obtain institutional review for studies involving biological assays (e.g., enzymatic degradation tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trilignocerin
Reactant of Route 2
Reactant of Route 2
Trilignocerin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.